molecular formula C30H46O5 B1250295 Rubiarbonone F

Rubiarbonone F

Cat. No. B1250295
M. Wt: 486.7 g/mol
InChI Key: AFMHRCRCZJKBKZ-LPYXLCIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarbonone F is a natural product found in Rubia yunnanensis with data available.

Scientific Research Applications

Antiplatelet Aggregation Activity

Rubiarbonone F, along with other compounds like rubiarbonone A and rubiarbonols, has been studied for its potential antiplatelet aggregation activities. These properties are significant in the context of cardiovascular health and blood clot prevention (Liou & Wu, 2002).

Antihyperlipidemic Activity

A study on Rubia yunnanensis, from which rubiarbonone F is derived, identified its constituents as having potent antihyperlipidemic effects. This suggests a potential application in managing lipid disorders, such as high cholesterol or triglycerides (Gao et al., 2014).

Anti-tumor and Cell Cycle Effects

Rubiarbonone F was found to induce apoptosis and G0/G1 cell cycle arrest in cancer cells, specifically in HeLa cells. This action involves the activation of JNK signaling and inactivation of the NF-κB pathway, highlighting its potential in cancer therapeutics (Zeng et al., 2017).

Vascular Health

Rubiarbonone C (a related compound) was studied for its effects on vascular smooth muscle cells. It inhibited PDGF-induced proliferation and migration of these cells, which are crucial in cardiovascular diseases. This indicates a broader therapeutic potential for rubiarbonone compounds in vascular health (Park et al., 2017).

Enzyme Inhibition

Rubiarbonone C, closely related to rubiarbonone F, was identified as a selective inhibitor of cytochrome P450 4F enzymes, suggesting potential applications in modulating metabolic pathways involved in drug metabolism and disease states (Choi et al., 2018).

properties

Product Name

Rubiarbonone F

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-16(2)18-14-20(32)24-29(7)11-8-17-23(28(29,6)12-13-30(18,24)25(34)35)19(31)15-21-26(3,4)22(33)9-10-27(17,21)5/h8,16,18-21,23-24,31-32H,9-15H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,23-,24+,27+,28-,29+,30+/m0/s1

InChI Key

AFMHRCRCZJKBKZ-LPYXLCIUSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)C(=O)O)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)C(=O)O)O

synonyms

rubiarbonone F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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